

# Application Notes and Protocols for FAP-IN-2 TFA in Animal Studies

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## Compound of Interest

Compound Name: FAP-IN-2 TFA

Cat. No.: B10861711

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## Introduction

Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and therapeutic intervention. FAP-IN-2 is a potent and selective small molecule inhibitor of FAP. The trifluoroacetate (TFA) salt of FAP-IN-2 is a common formulation used in research.

These application notes provide a comprehensive overview of the available data on the dosage and administration of small molecule FAP inhibitors in animal studies. While direct in vivo dosage information for **FAP-IN-2 TFA** is limited in the current literature, this document compiles and extrapolates from studies on structurally similar FAP inhibitors, such as radiolabeled FAPI derivatives and the well-characterized inhibitor UAMC-1110. This information is intended to guide researchers in designing and conducting their own in vivo experiments.

## Data Presentation: Dosage of FAP Inhibitors in Animal Studies

The following tables summarize the quantitative data on the dosage of various small molecule FAP inhibitors used in preclinical animal models. It is crucial to note that the optimal dosage for

**FAP-IN-2 TFA** may vary depending on the animal model, tumor type, and experimental endpoint.

Table 1: Dosages of Radiolabeled FAP Inhibitors for In Vivo Imaging and Therapy

Compound	Animal Model	Dosage (per animal)	Administration Route	Application
[ <sup>177</sup> Lu]FAPI-46	Pancreatic Cancer Xenograft Mice	3 MBq, 10 MBq, 30 MBq	Intravenous	Radioligand Therapy
[ <sup>225</sup> Ac]FAPI-46	Pancreatic Cancer Xenograft Mice	3 kBq, 10 kBq, 30 kBq	Intravenous	Radioligand Therapy
[ <sup>177</sup> Lu]Lu-OncoFAP-23	CT-26.hFAP Tumor-Bearing Mice	5 MBq, 15 MBq, 30 MBq	Intravenous	Radioligand Therapy
[ <sup>177</sup> Lu]Lu-DOTAGA. (SA.FAPi) <sub>2</sub>	4T1 Tumor-Bearing Mice	18.5 MBq (with 10 nmol/kg or 50 nmol/kg of DOTAGA. (SA.FAPi) <sub>2</sub> )	Intravenous	Radioligand Therapy
[ <sup>68</sup> Ga]Ga-FAPI-04	4T1 Tumor-Bearing Mice	0.74 MBq	Intravenous	PET Imaging

Table 2: Dosages of FAP Inhibitors (Molar/Mass) for In Vivo Studies

Compound	Animal Model	Dosage	Administration Route	Application
OncoFAP-vedotin	Renal Cell Carcinoma Xenograft Mice	500 nmol/kg	Intravenous	Therapy
[ <sup>177</sup> Lu]Lu-OncoFAP-23	SK-RC-52.hFAP Tumor-Bearing Mice	90 - 250 nmol/kg	Intravenous	Biodistribution/Therapy
UAMC-1110	Rats	5 mg/kg	Intravenous	Pharmacokinetics
UAMC-1110	Rats	20 mg/kg	Oral	Pharmacokinetics
DOTAGA. (SA.FAPi) <sub>2</sub>	4T1 Tumor-Bearing Mice	10 nmol/kg, 50 nmol/kg	Intravenous	Therapy

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature involving small molecule FAP inhibitors. These can serve as a template for developing protocols for **FAP-IN-2 TFA**.

### Protocol 1: In Vivo Administration of FAP Inhibitors

Objective: To describe the general procedure for preparing and administering small molecule FAP inhibitors to rodents.

Materials:

- **FAP-IN-2 TFA** or other FAP inhibitor
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80

- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and needles for administration (e.g., 27-30 gauge)
- Animal model (e.g., tumor-bearing mice)

Procedure:

- Formulation Preparation (Example for  $\geq 2.5$  mg/mL):
  - Prepare a stock solution of the FAP inhibitor in DMSO.
  - For the final formulation, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.
  - A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
  - To prepare 1 mL of the formulation:
    - Add 100  $\mu$ L of the DMSO stock solution to 400  $\mu$ L of PEG300 and mix thoroughly.
    - Add 50  $\mu$ L of Tween-80 and mix until the solution is clear.
    - Add 450  $\mu$ L of saline and vortex to obtain a homogenous solution.
  - Note: The solubility of **FAP-IN-2 TFA** in this vehicle should be empirically determined. Gentle warming or sonication may be required to aid dissolution.
- Animal Dosing:
  - Calculate the required dose volume based on the animal's body weight and the desired dosage (mg/kg or nmol/kg).
  - Administer the formulation via the desired route (e.g., intravenous injection via the tail vein, intraperitoneal injection, or oral gavage).

- For intravenous injections, administer slowly and monitor the animal for any immediate adverse reactions.

## Protocol 2: In Vivo Biodistribution Study of a Radiolabeled FAP Inhibitor

Objective: To determine the tissue distribution of a radiolabeled FAP inhibitor over time.

Materials:

- Radiolabeled FAP inhibitor (e.g., with  $^{177}\text{Lu}$ ,  $^{68}\text{Ga}$ )
- Tumor-bearing mice
- Anesthesia (e.g., isoflurane)
- Gamma counter
- Scales for weighing organs
- Dissection tools

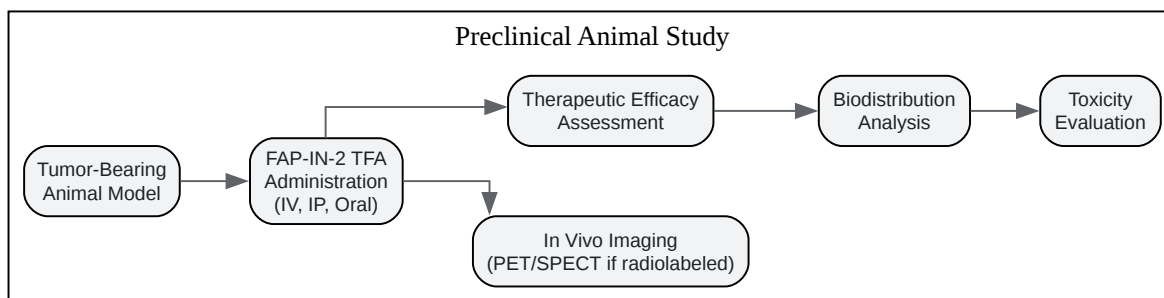
Procedure:

- Administer a known amount of the radiolabeled FAP inhibitor to each mouse via intravenous injection.
- At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice.
- Collect blood samples.
- Dissect key organs and tissues of interest (e.g., tumor, heart, lungs, liver, kidneys, spleen, muscle, bone).
- Weigh each organ/tissue sample.
- Measure the radioactivity in each sample using a gamma counter.

- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

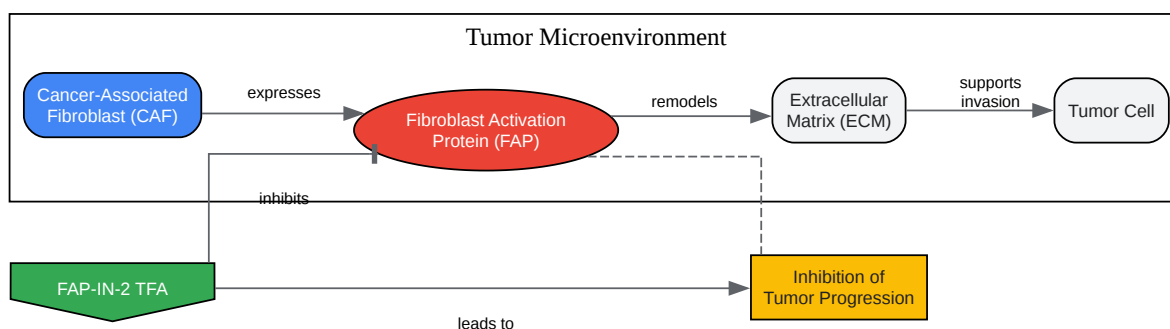
## Visualizations

### Signaling and Experimental Workflow Diagrams



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Caption: Preclinical workflow for evaluating **FAP-IN-2 TFA** in animal models.



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